molecular formula C17H18O3 B14421231 (1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- CAS No. 93371-55-2

(1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)-

Cat. No.: B14421231
CAS No.: 93371-55-2
M. Wt: 270.32 g/mol
InChI Key: ZNPAJPOVURPJFD-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is a complex organic compound with significant applications in various fields This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and an acetic acid moiety attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- typically involves several steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the biphenyl structure .

Scientific Research Applications

Chemistry

In chemistry, (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or antimicrobial activities .

Industry

Industrially, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its biphenyl structure provides stability and enhances the properties of the final products .

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as inflammation, pain signaling, or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives such as (1,1’-Biphenyl)-4-carboxylic acid and (1,1’-Biphenyl)-4-methanol. These compounds share the biphenyl core structure but differ in their functional groups .

Uniqueness

This functional group allows for specific interactions with biological targets and contributes to the compound’s versatility in various chemical reactions .

Properties

CAS No.

93371-55-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-hydroxy-3-methyl-2-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C17H18O3/c1-17(2,20)15(16(18)19)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15,20H,1-2H3,(H,18,19)

InChI Key

ZNPAJPOVURPJFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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